molecular formula C12H14N2O3 B1206987 5-Methoxytryptophan CAS No. 2504-22-5

5-Methoxytryptophan

Cat. No. B1206987
CAS RN: 2504-22-5
M. Wt: 234.25 g/mol
InChI Key: KVNPSKDDJARYKK-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxytryptophan (5-MTP) is an endothelial factor with anti-inflammatory properties . It is a L-tryptophan metabolite that exhibits anti-inflammatory and tumor-suppressing activities . It is synthesized from L-tryptophan via two enzymatic steps: tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase .


Synthesis Analysis

5-MTP is synthesized from L-tryptophan via two enzymatic steps: tryptophan hydroxylase-1 (TPH-1) and hydroxyindole O-methyltransferase . Lipopolysaccharide (LPS) and pro-inflammatory cytokines suppress endothelial 5-MTP production by inhibiting TPH-1 expression .


Molecular Structure Analysis

The molecular formula of 5-MTP is C12H14N2O3 . The average mass is 234.251 Da and the monoisotopic mass is 234.100449 Da .


Chemical Reactions Analysis

5-MTP protects endothelial barrier function and promotes endothelial repair, while it blocks vascular smooth muscle cell migration and proliferation by inhibiting p38 MAPK activation . It controls macrophage transmigration and activation by inhibiting p38 MAPK and NF-κB activation .

Scientific Research Applications

Vascular Injury and Inflammation

5-Methoxytryptophan (5-MTP) has been identified as an endothelial factor with anti-inflammatory properties, synthesized from L-tryptophan. It protects endothelial barrier function, promotes endothelial repair, and inhibits p38 MAPK activation, which blocks vascular smooth muscle cell migration and proliferation. 5-MTP controls macrophage transmigration and activation, and its administration attenuates arterial intimal hyperplasia, systemic inflammation, and renal fibrosis in murine models. Serum 5-MTP levels are reduced in human conditions like sepsis, chronic kidney disease, and acute myocardial infarction, suggesting its potential as a biomarker and therapeutic compound for inflammatory disorders (Wu et al., 2020).

Cancer Progression and Treatment

5-MTP exhibits anti-inflammatory and tumor-suppressing activities. Its synthesis, catalyzed by hydroxyindole O-methyltransferase (HIOMT), is reduced in various cancers. The restoration of HIOMT expression in cancer cells increases 5-MTP production, leading to a metabolic switch from serotonin to 5-MTP production, which is linked to reduced cancer growth and metastasis. This suggests 5-MTP's potential in cancer management (Chen et al., 2018).

Cardiomyocyte Protection and Repair

5-MTP protects cardiomyocytes from heart ischemia-reperfusion injury by reducing oxidative stress. It facilitates cell migration and wound healing, modulating growth-associated proteins, cytoskeletal regulation, redox regulation, and protein folding. These findings indicate its potential in cardioprotection and repair mechanisms in heart diseases (Chou & Chan, 2014).

Measurement in Human Plasma

The measurement of 5-MTP in human plasma has been developed using solid phase extraction (SPE) followed by HPLC. This accurate measurement is vital, as previous studies reported significantly higher levels, impacting research on its physiological and potential biomarker roles (Anderson & Eighmie, 2018).

Hepatocellular Carcinoma Prognosis

In hepatocellular carcinoma (HCC), both tissue HIOMT mRNA and serum 5-MTP levels are associated with survival outcomes post liver resection. The combination of serum 5-MTP and kynurenine levels serves as a potential prognostic biomarker of HCC, suggesting 5-MTP's role in cancer prognosis (Ko et al., 2021).

Mesenchymal Stem Cell Senescence

5-MTP protects mesenchymal stem cells (MSCs) from stress-induced senescence by upregulating FoxO3a and mechanistic target of rapamycin (mTOR). It reduces senescence markers and inflammatory secretion, enhancing cell proliferation and suggesting its potential in cell therapy (Chang et al., 2017).

Pediatric Lupus Nephritis

In pediatric systemic lupus erythematosus (SLE), specifically lupus nephritis (LN), serum 5-MTP levels correlate with disease activity, prognosis, and remission status. This highlights 5-MTP's role in disease monitoring and potential therapeutic implications (Lin et al., 2020).

Safety And Hazards

The safety data sheet for 5-MTP suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2S)-2-amino-3-(5-methoxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-17-8-2-3-11-9(5-8)7(6-14-11)4-10(13)12(15)16/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNPSKDDJARYKK-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Methoxytryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002339
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5-Methoxytryptophan

CAS RN

2504-22-5, 25197-96-0
Record name 5-Methoxytryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxytryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025197960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-METHOXYTRYPTOPHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B7WK2X4JP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-Methoxytryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002339
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxytryptophan
Reactant of Route 2
Reactant of Route 2
5-Methoxytryptophan
Reactant of Route 3
Reactant of Route 3
5-Methoxytryptophan
Reactant of Route 4
Reactant of Route 4
5-Methoxytryptophan
Reactant of Route 5
5-Methoxytryptophan
Reactant of Route 6
5-Methoxytryptophan

Citations

For This Compound
1,140
Citations
DQ Chen, G Cao, H Chen, CP Argyopoulos… - Nature …, 2019 - nature.com
… Here, using untargeted metabolomics in 2155 participants including patients with stage 1–5 CKD and healthy controls, we identify five metabolites, including 5-methoxytryptophan (5-…
Number of citations: 185 www.nature.com
KK Wu, CC Kuo, SF Yet… - Journal of …, 2020 - jbiomedsci.biomedcentral.com
5-methoxytryptophan (5-MTP) is an endothelial factor with anti-inflammatory properties. It is synthesized from L-tryptophan via two enzymatic steps: tryptophan hydroxylase-1 (TPH-1) …
Number of citations: 19 jbiomedsci.biomedcentral.com
KK Wu - Frontiers in Pharmacology, 2021 - frontiersin.org
… Recent reports suggest that 5-methoxytryptophan (5-MTP) is effective in attenuating injury-induced liver, kidney, cardiac and pulmonary fibrosis. It inhibits macrophage activation and …
Number of citations: 7 www.frontiersin.org
YF Wang, YJ Hsu, HF Wu, GL Lee, YS Yang… - Circulation …, 2016 - Am Heart Assoc
… We recently discovered by comparative metabolomics 5-methoxytryptophan (5-MTP) as a cytoguardin that suppressed COX-2 expression in cancer cells and quiescent fibroblasts. 5-…
Number of citations: 55 www.ahajournals.org
YC Ho, ML Wu, CH Su, CH Chen, HH Ho, GL Lee… - Scientific Reports, 2016 - nature.com
5-Methoxytryptophan (5-MTP), a 5-methoxyindole metabolite of tryptophan metabolism, was recently shown to suppress inflammatory mediator-induced cancer cell proliferation and …
Number of citations: 31 www.nature.com
LY Chu, YF Wang, HH Cheng, CC Kuo, KK Wu - PLoS One, 2016 - journals.plos.org
… We have identified 5-methoxytryptophan (5-MTP) as an anti-inflammatory factor by metabolomic analysis of conditioned medium of human fibroblasts. Here we postulated that …
Number of citations: 29 journals.plos.org
WT Hsu, YH Tseng, HY Jui, CC Kuo, KK Wu… - Journal of molecular and …, 2021 - Elsevier
Aims Myocardial infarction (MI) remains a major cause of heart failure. 5-Methoxytryptophan (5-MTP), a 5-methoxyindole metabolite of L-tryptophan, exerts anti-inflammatory and …
Number of citations: 10 www.sciencedirect.com
GM Anderson, JT Eighmie - Journal of Chromatography B, 2018 - Elsevier
… The metabolic pathways from tryptophan to melatonin and 5-methoxytryptophan. The major pathway to melatonin in mammals begins with the hydroxylation of tryptophan by tryptophan …
Number of citations: 5 www.sciencedirect.com
L Fang, H Chen, R Kong, J Que - Life Sciences, 2020 - Elsevier
… 5-Methoxytryptophan inhibited the TGF-β induced … pathway of the tryptophan to 5-methoxytryptophan. BC. Representative … Our result firstly demonstrated that 5-Methoxytryptophan (5-…
Number of citations: 18 www.sciencedirect.com
M Geffard, J Dulluc, AM Rock - Journal of neurochemistry, 1985 - Wiley Online Library
Antisera were raised against tryptophan, 5‐hydroxytryptophan, 5‐hydroxytryptamine, 5‐methoxytryptophan, and 5‐methoxytryptamine, by conjugating each molecule to bovine serum …
Number of citations: 91 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.